5-Bromo-2-chlorotoluene
Overview
Description
Synthesis Analysis
The synthesis of halogenated toluenes, such as 5-Bromo-2-chlorotoluene, often involves multi-step processes including nitration, reduction, diazotization, and halogenation reactions. An example is the synthesis of 4-Bromo-2-chlorotoluene, which is synthesized from 4-bromo-2-nitrotoluene. This process involves reduction to 5-bromo-2-methylaniline, followed by diazotization and a Sandmeyer reaction, highlighting the complexity and precision required in synthesizing halogenated aromatic compounds (Xue Xu, 2006).
Molecular Structure Analysis
The molecular structure of 5-Bromo-2-chlorotoluene and similar compounds can be analyzed through vibrational spectroscopy methods, including FT-IR and FT-Raman spectroscopy. These techniques, combined with density functional theory (DFT) calculations, provide insights into the geometric structures, vibrational frequencies, and electronic properties of halogenated toluenes. Studies on compounds like 2-bromo-4-chlorotoluene have shown the influence of bromine and chlorine atoms on the geometry of the benzene ring and its normal modes of vibrations, illustrating the detailed molecular structure analysis possible for such compounds (C. Arunagiri, M. Arivazhagan, A. Subashini, 2011).
Chemical Reactions and Properties
5-Bromo-2-chlorotoluene participates in a variety of chemical reactions, owing to the reactive nature of the bromo and chloro groups attached to the aromatic ring. These reactions include nucleophilic substitution, coupling reactions, and participation in the synthesis of complex organic molecules. The presence of halogen atoms makes it a versatile intermediate in organic synthesis, demonstrating a wide range of chemical behaviors (Yanzhao Wang, Biao Lu, Liming Zhang, 2010).
Scientific Research Applications
Synthesis and Chemical Reactions
5-Bromo-2-chlorotoluene has been utilized in various synthesis processes and chemical reactions. For instance, it has been involved in the synthesis of 4-Bromo-2-chlorotoluene, demonstrating its role in producing other halogenated aromatic compounds (Xue Xu, 2006). Additionally, it serves as a key intermediate in the synthesis of complex molecules, like the antidiabetic drug Dapagliflozin, showcasing its relevance in pharmaceutical chemistry (Jie Yafei, 2011).
Spectroscopic and Structural Studies
Spectroscopic studies, such as FT-IR and FT-Raman, have been conducted on molecules like 2-bromo-4-chlorotoluene, providing insights into the vibrational frequencies and structures of such halogenated compounds. This research aids in understanding the molecular behavior and electronic properties of these chemicals (C. Arunagiri, M. Arivazhagan, A. Subashini, 2011).
Catalytic Applications
The compound has also been used in studies exploring selective amination reactions, catalyzed by palladium complexes. This research highlights its potential in fine chemical synthesis, particularly in the development of specific amination techniques (Jianguo Ji, Tao Li, W. Bunnelle, 2003).
Computational Chemistry and Material Science
In the realm of computational chemistry and material science, research involving halogenated toluenes, similar to 5-Bromo-2-chlorotoluene, has been carried out. These studies contribute to understanding the interactions and properties of such molecules, potentially leading to the development of new materials or chemical processes (V. Alvin Shubert, D. Schmitz, M. Schnell, 2013).
Safety And Hazards
5-Bromo-2-chlorotoluene can cause skin irritation and serious eye irritation. It is harmful if inhaled and may cause respiratory irritation . It is recommended to avoid all personal contact, including inhalation, and to use it only in a well-ventilated area. Protective clothing should be worn when there is a risk of exposure .
properties
IUPAC Name |
4-bromo-1-chloro-2-methylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrCl/c1-5-4-6(8)2-3-7(5)9/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZFQMHJKAODEON-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30346140 | |
Record name | 5-Bromo-2-chlorotoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30346140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-chlorotoluene | |
CAS RN |
54932-72-8 | |
Record name | 5-Bromo-2-chlorotoluene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54932-72-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-2-chlorotoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30346140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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